Catemeric vs. Dimeric Hydrogen‑Bonding: Santonic Acid vs. Typical Carboxylic Acids and Metasantonic Acid
Santonic acid adopts a catemeric hydrogen‑bonding motif in the solid state, forming carboxyl‑to‑ketone chains along a 2₁ screw axis [O⋯O distance = 2.698 Å; O–H⋯O angle = 168°] [1]. This contrasts with the dimeric R₂²(8) motif displayed by >95 % of carboxylic acids. Its C‑9 diastereomer, metasantonic acid, is also a catemer but directs hydrogen bonds to the alternative ketone acceptor, with a different O⋯O distance of 2.6595 Å and angle of 166° [2]. The structural divergence means the two diastereomers cannot be used interchangeably in crystal engineering or co‑crystal design.
| Evidence Dimension | Hydrogen‑bonding motif (solid state) |
|---|---|
| Target Compound Data | Catemer; carboxyl‑to‑ketone chain; O⋯O = 2.698 Å; O–H⋯O = 168° |
| Comparator Or Baseline | Metasantonic acid (C‑9 diastereomer): catemer to alternative ketone; O⋯O = 2.6595 Å; O–H⋯O = 166°. Typical carboxylic acids: dimeric motif. |
| Quantified Difference | Different ketone acceptor; O⋯O distance differs by 0.0385 Å; angle differs by 2° |
| Conditions | Single‑crystal X‑ray diffraction at ambient temperature |
Why This Matters
Researchers requiring a specific hydrogen‑bonding topology for co‑crystallisation, solid‑state reactivity, or materials design must order the correct diastereomer; santonic acid and metasantonic acid produce structurally distinct supramolecular assemblies.
- [1] Brunskill, A. P. J.; Thompson, H. W.; Lalancette, R. A. Santonic acid: catemeric hydrogen bonding in a γ,ε-diketo carboxylic acid. Acta Crystallogr. Sect. C 1999, 55, 566–568. View Source
- [2] Zinczuk, J.; Ruveda, E. A.; Lalancette, R. A.; Thompson, H. W. (–)-Metasantonic acid: Alteration of the hydrogen‑bonding mode in a diastereomer of santonic acid. Acta Crystallogr. Sect. E 2007, 63, o2370–o2372. View Source
